molecular formula C8H11NO2 B12978576 (R)-3-(1-Amino-2-hydroxyethyl)phenol

(R)-3-(1-Amino-2-hydroxyethyl)phenol

Cat. No.: B12978576
M. Wt: 153.18 g/mol
InChI Key: CMKYFDIMOOWZGH-QMMMGPOBSA-N
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Description

®-3-(1-Amino-2-hydroxyethyl)phenol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: The phenol derivative undergoes an amination reaction to introduce the amino group.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group.

Common reagents used in these reactions include pyridine, dimethylformamide, tetrahydrofuran, dimethylsulfoxide, dichloromethane, and ethyl acetate .

Industrial Production Methods

Industrial production of ®-3-(1-Amino-2-hydroxyethyl)phenol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the phenol ring.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and chiral resolution studies.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Amino-2-hydroxyethyl)phenol: The enantiomer of the compound with different stereochemistry.

    3-(1-Amino-2-hydroxyethyl)phenol: The racemic mixture containing both enantiomers.

    3-(1-Hydroxyethyl)phenol: Lacks the amino group, resulting in different chemical properties.

Uniqueness

®-3-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-[(1R)-1-amino-2-hydroxyethyl]phenol

InChI

InChI=1S/C8H11NO2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1

InChI Key

CMKYFDIMOOWZGH-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CO)N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CO)N

Origin of Product

United States

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